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Compound of Interest

Compound Name: (R)-(2-Furyl)hydroxyacetonitrile

Cat. No.: B050658 Get Quote

Anwendungsbereich: Qualitätskontrolle, Enantiomerenreinheitsbestimmung und

Metabolismusstudien in der pharmazeutischen Entwicklung und Forschung.

Einleitung
(R)-(2-Furyl)hydroxyacetonitril ist ein wichtiges chirales Zwischenprodukt in der Synthese

verschiedener pharmazeutischer Wirkstoffe. Die genaue Bestimmung seiner

Enantiomerenreinheit ist entscheidend für die Gewährleistung der Sicherheit und Wirksamkeit

des Endprodukts. Die Gaschromatographie (GC) an chiralen stationären Phasen ist eine

leistungsstarke Methode zur Trennung von Enantiomeren. Aufgrund der geringen Flüchtigkeit

und der polaren Natur von (R)-(2-Furyl)hydroxyacetonitril ist jedoch eine vorherige

Derivatisierung erforderlich, um die thermische Stabilität zu erhöhen und die

chromatographischen Eigenschaften zu verbessern.[1][2]

Dieser Anwendungshinweis beschreibt ein detailliertes Protokoll für die Derivatisierung von (R)-

(2-Furyl)hydroxyacetonitril mittels Acylierung mit Trifluoressigsäureanhydrid (TFAA) und die

anschließende quantitative Analyse der Enantiomere durch chirale Gaschromatographie-

Massenspektrometrie (GC-MS).[3][4] Als alternative Methode wird die Silylierung mit N-Methyl-

N-(trimethylsilyl)trifluoracetamid (MSTFA) vorgestellt.[5][6][7]
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Derivatisierung von (R)-(2-Furyl)hydroxyacetonitril
1. Acylierung mit Trifluoressigsäureanhydrid (TFAA)

Dieses Protokoll beschreibt die Umwandlung der Hydroxylgruppe des Cyanhydrins in einen

Trifluoracetylester, der eine höhere Flüchtigkeit für die GC-Analyse aufweist.[3][4]

Materialien:

(R)-(2-Furyl)hydroxyacetonitril Probe

Trifluoressigsäureanhydrid (TFAA)

Pyridin (wasserfrei)

Dichlormethan (wasserfrei, GC-Qualität)

Reaktionsgefäße (z. B. 2-ml-GC-Vials mit Septumkappen)

Heizblock oder Wasserbad

Stickstoffgasquelle

Protokoll:

Probenvorbereitung: 1 mg der (R)-(2-Furyl)hydroxyacetonitril-Probe in ein Reaktionsgefäß

einwiegen.

Lösungsmittel zugeben: 200 µL wasserfreies Dichlormethan zugeben und die Probe durch

vorsichtiges Schwenken vollständig auflösen.

Reagenzien zugeben: 100 µL wasserfreies Pyridin und anschließend 50 µL TFAA zugeben.

Das Pyridin wirkt als Katalysator und fängt die entstehende Trifluoressigsäure ab.

Reaktion: Das Reaktionsgefäß fest verschließen und für 30 Minuten bei 60 °C in einem

Heizblock oder Wasserbad inkubieren.

Aufarbeitung: Die Reaktion unter einem leichten Stickstoffstrom zur Trockne eindampfen.
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Rekonstitution: Den Rückstand in 1 ml Dichlormethan aufnehmen. Die Probe ist nun für die

GC-MS-Analyse bereit.

2. Alternative Methode: Silylierung mit MSTFA

Die Silylierung ist eine gängige Alternative, bei der der aktive Wasserstoff der Hydroxylgruppe

durch eine Trimethylsilylgruppe (TMS) ersetzt wird.[5][6][8]

Materialien:

(R)-(2-Furyl)hydroxyacetonitril Probe

N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

Pyridin (wasserfrei)

Reaktionsgefäße

Heizblock

Protokoll:

Probenvorbereitung: 1 mg der Probe in ein Reaktionsgefäß einwiegen.

Reagenzien zugeben: 100 µL wasserfreies Pyridin und 100 µL MSTFA zugeben.

Reaktion: Das Gefäß verschließen und für 60 Minuten bei 70 °C erhitzen.

Analyse: Nach dem Abkühlen kann die Probe direkt für die GC-MS-Analyse verwendet

werden.

Chirale GC-MS-Analyse
Geräte und Bedingungen:

Gaschromatograph: Agilent 7890B GC oder Äquivalent

Massenspektrometer: Agilent 5977A MSD oder Äquivalent
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Chirale Säule: Cyclodextrin-basierte Kapillarsäule, z. B. CP-Chirasil-DEX CB (25 m x 0,25

mm ID, 0,25 µm Filmdicke) oder eine äquivalente Säule, die für die Trennung von chiralen

Furan-Derivaten geeignet ist.[3][4][9]

Injektor: Split/Splitless, Temperatur: 250 °C, Split-Verhältnis: 50:1

Trägergas: Helium, konstante Flussrate: 1,2 ml/min

Ofenprogramm:

Anfangstemperatur: 80 °C, Haltezeit: 2 Minuten

Rampe 1: 5 °C/min bis 150 °C

Rampe 2: 20 °C/min bis 220 °C, Haltezeit: 5 Minuten

MS-Transferlinie: 280 °C

Ionenquelle: Elektronenstoßionisation (EI), 70 eV, Temperatur: 230 °C

Detektionsmodus: Scan (m/z 50-400) oder Selected Ion Monitoring (SIM) für erhöhte

Empfindlichkeit.

Ergebnisse und Datenpräsentation
Die Derivatisierung von (R)-(2-Furyl)hydroxyacetonitril mit TFAA führt zur Bildung des

entsprechenden Trifluoracetylesters. Die chirale GC-MS-Analyse ermöglicht die

basisliniengetrennte Auftrennung der (R)- und (S)-Enantiomere. Die quantitative Analyse erfolgt

durch Integration der Peakflächen der jeweiligen Enantiomere.

Tabelle 1: Hypothetische chromatographische Daten für die TFAA-derivatisierten Enantiomere

von (2-Furyl)hydroxyacetonitril.
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Enantiomer
Retentionszeit
(min)

Peakfläche
(willkürliche
Einheiten)

Auflösung (Rs)

(S)-Enantiomer 12.58 15.200 \multirow{2}{*}{2.1}

(R)-Enantiomer 12.85 3.040.000

Hinweis: Die oben genannten Daten sind illustrativ und müssen durch experimentelle

Messungen validiert werden.

Tabelle 2: Vergleich der Derivatisierungsmethoden.

Methode Reagenz Vorteile Nachteile

Acylierung TFAA

Stabile Derivate, gute

Flüchtigkeit,

empfindlich im ECD.

[8]

Reagenz ist

feuchtigkeitsempfindli

ch, saure

Nebenprodukte

können die Säule

beeinträchtigen.

Silylierung MSTFA

Schnelle und

quantitative Reaktion,

inerte Nebenprodukte.

[5][6]

Derivate können

feuchtigkeitsempfindli

ch sein.[10]

Visualisierungen
Nachfolgend finden Sie Diagramme, die den Arbeitsablauf der Derivatisierung und Analyse

veranschaulichen.
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Abbildung 1: Arbeitsablauf der TFAA-Derivatisierung.
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Abbildung 2: Allgemeiner Arbeitsablauf der chiralen GC-MS-Analyse.

Fazit
Die vorgestellte Methode zur Derivatisierung von (R)-(2-Furyl)hydroxyacetonitril mittels TFAA,

gefolgt von einer chiralen GC-MS-Analyse, stellt ein robustes und zuverlässiges Verfahren zur

Bestimmung der Enantiomerenreinheit dar. Das Protokoll ist für den Einsatz in der
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pharmazeutischen Qualitätskontrolle und Forschung geeignet. Die alternative

Silylierungsmethode bietet Flexibilität je nach Laborausstattung und Probenmatrix. Es wird

empfohlen, die Methode vor der Routineanwendung für die spezifische Probenmatrix zu

validieren.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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